Unmatched Enantiomeric Purity via Lipase-Catalyzed Resolution (E > 1000)
In a direct kinetic resolution, immobilized Candida antarctica lipase (Chirazyme L-2) provided the hydrolyzed (S)-free acid with enantiomeric excess exceeding 99.9% at 49.9% conversion, while the unreacted (R)-ester exhibited 99.6% ee. The enantiomeric ratio E surpassed 1000, confirming near-perfect discrimination between enantiomers [1]. This establishes that the (S)-enantiomer is accessible with essentially absolute stereochemical purity, in contrast to racemic or lower-ee material obtained via non-enzymatic routes.
| Evidence Dimension | Enantiomeric excess (ee%) after lipase-catalyzed kinetic resolution |
|---|---|
| Target Compound Data | (S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid: >99.9% ee at 49.9% conversion |
| Comparator Or Baseline | Unreacted (R)-N-Boc-indoline-2-carboxylic acid methyl ester: 99.6% ee; racemic starting material: 0% ee |
| Quantified Difference | E > 1000; Δee > 99.9% for the desired (S)-enantiomer relative to racemate |
| Conditions | Candida antarctica lipase (Chirazyme L-2), 60 °C, N-Boc-indoline-2-carboxylic acid methyl ester as substrate |
Why This Matters
For procurement, enantiomeric purity directly determines suitability for stereospecific downstream synthesis; sub-99% ee material may require costly re-purification and introduces regulatory risk in pharmaceutical intermediate applications.
- [1] Kurokawa M, Sugai T. Both Enantiomers of N-Boc-indoline-2-carboxylic Esters. Bulletin of the Chemical Society of Japan. 2004;77(5):1021-1025. DOI: 10.1246/bcsj.77.1021 View Source
